8-Hydroxycoumarine

Vue d'ensemble

Description

8-Hydroxycoumarin is a natural product found in Murraya paniculata and Murraya exotica with data available.

Applications De Recherche Scientifique

Activités antifongiques

Les dérivés de la 8-hydroxycoumarine ont été synthétisés et ont montré des activités antifongiques prometteuses contre divers champignons phytopathogènes. Il s'agit notamment de Botrytis cinerea, Alternaria solani, Gibberella zeae, Rhizoctonia solani, Colletotrichum anthrax et Alternaria leaf spot. L'efficacité est mesurée par la méthode du taux de croissance du mycélium, ce qui indique une utilisation potentielle dans les fongicides agricoles .

Effets antibactériens

Les composés de la coumarine, y compris les dérivés de la this compound, ont démontré un large spectre d'effets antibactériens. Ils ont été testés contre des bactéries telles que Staphylococcus epidermidis, Staphylococcus aureus et Bacillus cereus. Ces résultats suggèrent leur potentiel en tant que composés de tête dans la découverte de médicaments pour le traitement des infections bactériennes .

Propriétés anticoagulantes

Les 4-hydroxycoumarines, étroitement liées à la this compound, ont été utilisées efficacement comme anticoagulants. Elles traitent les troubles avec une coagulation excessive ou indésirable, tels que la thrombophlébite, l'embolie pulmonaire et certaines affections cardiaques, en raison de leur capacité à prévenir la formation de caillots sanguins .

Marquage fluorescent

Les coumarines, y compris la this compound, jouent un rôle important en tant que fluorophores dans le marquage fluorescent des biomolécules. Cette application est cruciale en recherche biologique pour suivre et observer les processus moléculaires au sein des cellules .

Détection des ions métalliques

Les propriétés fluorescentes des coumarines sont également utilisées pour détecter les ions métalliques. Ceci est particulièrement utile dans la surveillance environnementale et les processus industriels où les niveaux d'ions métalliques doivent être mesurés avec précision .

Comportement antioxydant

L'activité antioxydante des coumarines naturelles a été largement étudiée. La recherche indique que la this compound et ses dérivés peuvent agir comme antioxydants, ce qui est important pour prévenir les maladies liées au stress oxydatif .

Mécanisme D'action

Target of Action

8-Hydroxycoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties . It is known to interact with various targets, including biomolecules and metal ions . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Mode of Action

The interaction of 8-Hydroxycoumarin with its targets results in various changes. For instance, when used as a fluorophore, it exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

8-Hydroxycoumarin, as a coumarin derivative, is involved in various biochemical pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . It is also known to be involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

Coumarin derivatives are known to have a great therapeutic profile . They have been extensively studied for their pharmacological effects in different disease models and doses with complex action mechanisms .

Result of Action

The molecular and cellular effects of 8-Hydroxycoumarin’s action are diverse, given its wide range of applications. As a fluorophore, it is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It has also been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Action Environment

The action, efficacy, and stability of 8-Hydroxycoumarin can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the polarity of the microenvironment . More research is needed to fully understand how different environmental factors influence the action of 8-Hydroxycoumarin.

Analyse Biochimique

Biochemical Properties

8-Hydroxycoumarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 8-Hydroxycoumarin can bind to metal ions, forming complexes that exhibit unique biochemical properties . These interactions highlight its potential as a therapeutic agent and a biochemical tool.

Cellular Effects

8-Hydroxycoumarin influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Hydroxycoumarin can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . It also impacts cell signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of 8-Hydroxycoumarin involves several key interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 8-Hydroxycoumarin inhibits the enzyme tyrosinase, which is involved in melanin synthesis . This inhibition occurs through direct binding to the enzyme’s active site, preventing substrate access. Additionally, 8-Hydroxycoumarin can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxycoumarin can change over time. The compound’s stability and degradation are crucial factors. Studies have shown that 8-Hydroxycoumarin remains stable under certain conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to 8-Hydroxycoumarin has been associated with sustained antioxidant effects and potential protective roles against oxidative stress in in vitro and in vivo models.

Activité Biologique

8-Hydroxycoumarin, a derivative of coumarin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, antioxidant, and other therapeutic potentials, supported by case studies and research findings.

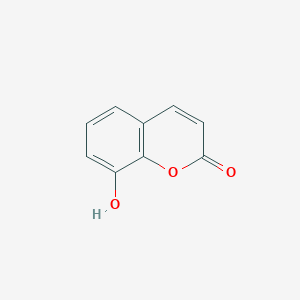

Chemical Structure and Properties

8-Hydroxycoumarin is characterized by a benzopyrone structure with a hydroxyl group at the 8-position. This structural feature is crucial for its biological activity, influencing its interaction with various biological targets. The general structure is illustrated below:

Anticancer Activity

Research has demonstrated that 8-hydroxycoumarin exhibits promising anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner. The compound's mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Table 1: Cytotoxicity of 8-Hydroxycoumarin on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via ROS |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | DNA damage and oxidative stress |

Antimicrobial Activity

8-Hydroxycoumarin has shown significant antimicrobial activity against various pathogens. It acts by inhibiting bacterial growth and has been tested against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study focused on the antibacterial effects of 8-hydroxycoumarin against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

- Staphylococcus aureus : MIC = 0.0625 mg/mL

- Escherichia coli : MIC = 0.125 mg/mL

These results indicate that 8-hydroxycoumarin is more potent against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents, particularly against antibiotic-resistant strains .

Antioxidant Properties

The antioxidant capacity of 8-hydroxycoumarin has been extensively studied. It scavenges free radicals and reduces oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity of 8-Hydroxycoumarin

| Method | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 15 | |

| ABTS Radical Scavenging | 12 | |

| Ferric Reducing Antioxidant Power | 20 |

Structure-Activity Relationship (SAR)

The biological activity of 8-hydroxycoumarin is influenced by its structural modifications. Studies indicate that hydroxyl substitutions at specific positions enhance its efficacy as an anticancer and antimicrobial agent. For instance, derivatives with additional hydroxyl groups exhibit increased potency due to improved solubility and interaction with biological targets.

Propriétés

IUPAC Name |

8-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTUTXWBBUARQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873761 | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-31-1 | |

| Record name | 8-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-hydroxycoumarin in microbial metabolism?

A1: 8-Hydroxycoumarin is a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments impacted by industrial activities. [, , , , , , , , ]

Q2: Which microorganisms are known to utilize 8-hydroxycoumarin during quinoline degradation?

A2: Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp. have been identified to degrade quinoline via the 8-hydroxycoumarin pathway. [, , , , , , , , ]

Q3: How do these bacteria further metabolize 8-hydroxycoumarin?

A3: After its formation from quinoline, 8-hydroxycoumarin is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria. [, , , , , , , ]

Q4: Can bacteria selectively remove nitrogen from quinoline using this pathway?

A4: Yes, Pseudomonas ayucida IGTN9m can selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to 8-hydroxycoumarin. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum. []

Q5: How does 8-hydroxycoumarin interact with the enzyme Xenobiotic reductase A (XenA)?

A5: 8-Hydroxycoumarin acts as a substrate for XenA, an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of 8-hydroxycoumarin. [, ]

Q6: What is the kinetic behavior of XenA towards 8-hydroxycoumarin reduction?

A6: Kinetic studies show that the reduction of 8-hydroxycoumarin by XenA is concentration-dependent. The enzyme demonstrates a faster limiting rate constant for 8-hydroxycoumarin reduction compared to other substrates like 2-cyclohexenone. [, ]

Q7: What is the molecular formula and weight of 8-hydroxycoumarin?

A7: The molecular formula of 8-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.

Q8: What spectroscopic techniques are helpful for identifying 8-hydroxycoumarin?

A9: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize and identify 8-hydroxycoumarin and its derivatives. [, , , ]

Q9: Are there any notable structural features of 8-hydroxycoumarin revealed by its crystal structure?

A10: Analysis of the crystal structure of daphnetin dihydrate, a glycosylated derivative of 8-hydroxycoumarin, reveals a relatively planar coumarin ring system. The glucose moiety attached to the coumarin ring adopts a C1 chair conformation. The glycosidic linkage exhibits a smaller torsion angle compared to other similar compounds, potentially leading to intramolecular repulsions. []

Q10: What are some reported biological activities of 8-hydroxycoumarin and its derivatives?

A11: Research suggests that 8-hydroxycoumarin derivatives possess various biological activities, including: * Anti-tumor activity: Some 8-hydroxycoumarin-based silver complexes exhibit promising antiproliferative effects against human carcinoma cell lines. [] * Anti-inflammatory activity: Extracts from plants containing 8-hydroxycoumarin and its derivatives, such as ash bark, demonstrate anti-inflammatory properties in LPS-induced macrophages. [] * Antibacterial activity: Certain 8-hydroxycoumarin derivatives, like fraxetin and aesculetin, exhibit significant antibacterial properties against various bacterial strains. [] * Antioxidant activity: 8-Hydroxycoumarin, in particular, has been recognized for its antioxidant properties. [, ]

Q11: What are the potential applications of 8-hydroxycoumarin based on its biological activities?

A12: The diverse biological activities of 8-hydroxycoumarin and its derivatives make them potential candidates for developing: * Chemotherapeutic agents: The potent anti-tumor activities of some 8-hydroxycoumarin derivatives warrant further investigation for potential applications in cancer treatment. [] * Anti-inflammatory drugs: The anti-inflammatory properties of 8-hydroxycoumarin-containing plant extracts and derivatives suggest their potential use in managing inflammatory conditions. [] * Antibacterial agents: The antibacterial properties of specific 8-hydroxycoumarin derivatives might be beneficial in developing new antibacterial drugs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.